molecular formula C13H13N B14414296 1-Ethenyl-2-methyl-3-phenyl-1H-pyrrole CAS No. 81547-88-8

1-Ethenyl-2-methyl-3-phenyl-1H-pyrrole

Cat. No.: B14414296
CAS No.: 81547-88-8
M. Wt: 183.25 g/mol
InChI Key: DWYYCXPUDJKVRS-UHFFFAOYSA-N
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Description

1-Ethenyl-2-methyl-3-phenyl-1H-pyrrole is a heterocyclic aromatic compound with a unique structure that includes a pyrrole ring substituted with ethenyl, methyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethenyl-2-methyl-3-phenyl-1H-pyrrole can be synthesized through several methods. One common approach involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran reacts with primary amines in the presence of a catalytic amount of iron (III) chloride .

Industrial Production Methods: Industrial production of pyrrole derivatives often employs catalytic processes. For instance, a palladium-catalyzed cascade reaction of 2-(2-oxo-2-arylethyl)malononitriles with boronic acids provides substituted pyrroles . These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethenyl-2-methyl-3-phenyl-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

Scientific Research Applications

1-Ethenyl-2-methyl-3-phenyl-1H-pyrrole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethenyl-2-methyl-3-phenyl-1H-pyrrole involves its interaction with various molecular targets. The pyrrole ring’s electron-rich nature allows it to participate in π-π stacking interactions and hydrogen bonding, influencing its biological activity. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Uniqueness: 1-Ethenyl-2-methyl-3-phenyl-1H-pyrrole stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. The presence of the ethenyl group enhances its reactivity, while the phenyl group contributes to its stability and potential for π-π interactions .

Properties

CAS No.

81547-88-8

Molecular Formula

C13H13N

Molecular Weight

183.25 g/mol

IUPAC Name

1-ethenyl-2-methyl-3-phenylpyrrole

InChI

InChI=1S/C13H13N/c1-3-14-10-9-13(11(14)2)12-7-5-4-6-8-12/h3-10H,1H2,2H3

InChI Key

DWYYCXPUDJKVRS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN1C=C)C2=CC=CC=C2

Origin of Product

United States

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